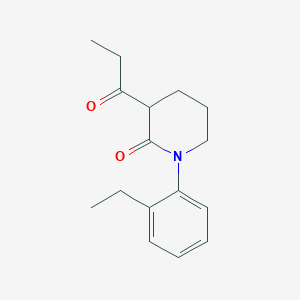
1,2-dimethyl-1H-imidazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-1H-imidazole-5-sulfonamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonamide typically involves the sulfonation of 1,2-dimethylimidazole. One common method is the reaction of 1,2-dimethylimidazole with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide derivative. The reaction conditions generally require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
化学反応の分析
Types of Reactions
1,2-Dimethyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
科学的研究の応用
1,2-Dimethyl-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,2-dimethyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,2-Dimethylimidazole: Lacks the sulfonamide group, making it less versatile in certain applications.
1,2-Dimethyl-4-nitroimidazole: Contains a nitro group instead of a sulfonamide group, leading to different chemical reactivity and applications.
1,2-Dimethyl-5-bromoimidazole:
Uniqueness
1,2-Dimethyl-1H-imidazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where sulfonamide functionality is required, such as in the development of pharmaceuticals and agrochemicals.
特性
分子式 |
C5H9N3O2S |
|---|---|
分子量 |
175.21 g/mol |
IUPAC名 |
2,3-dimethylimidazole-4-sulfonamide |
InChI |
InChI=1S/C5H9N3O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3,(H2,6,9,10) |
InChIキー |
SURSKCBYDBMYAB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1C)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


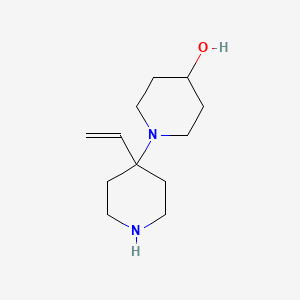
![1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13198414.png)
![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
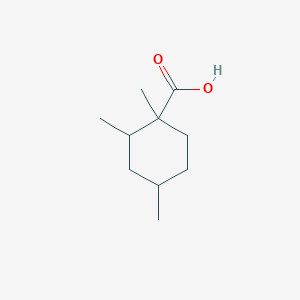
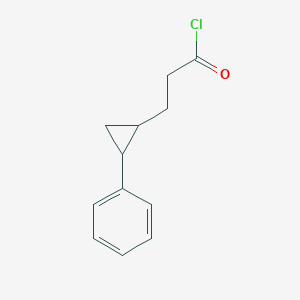
![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)
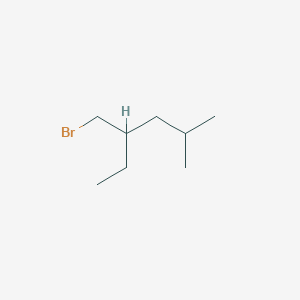


![4-{bicyclo[3.1.0]hexan-3-yl}-2H-1,2,3-triazole](/img/structure/B13198458.png)
![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
![N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13198464.png)
